Cas no 2171907-49-4 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid)

3-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis. Its key structural features include a cyclohexyl backbone and a 2-methylpropanoic acid moiety, offering steric and conformational control in peptide design. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing hydrophobic and rigid segments into peptide chains, enhancing stability and target specificity. Its high purity and compatibility with standard SPPS protocols make it a reliable choice for researchers developing bioactive peptides or peptidomimetics. Proper handling under inert conditions is recommended to preserve reactivity.
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid structure
2171907-49-4 structure
Product name:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid
CAS No:2171907-49-4
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:5978828
PubChem ID:165552481

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
    • 2171907-49-4
    • EN300-1480348
    • インチ: 1S/C27H32N2O5/c1-17(26(31)32)15-28-25(30)14-18-8-2-7-13-24(18)29-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: RPXZBNKKWMGHNS-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1CC(NCC(C(=O)O)C)=O)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 105Ų

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1480348-1000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1480348-100mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
100mg
$2963.0 2023-09-28
Enamine
EN300-1480348-2500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480348-50mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1480348-1.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
1g
$0.0 2023-06-06
Enamine
EN300-1480348-500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
500mg
$3233.0 2023-09-28
Enamine
EN300-1480348-250mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
250mg
$3099.0 2023-09-28
Enamine
EN300-1480348-5000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
5000mg
$9769.0 2023-09-28
Enamine
EN300-1480348-10000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}-2-methylpropanoic acid
2171907-49-4
10000mg
$14487.0 2023-09-28

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid 関連文献

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acidに関する追加情報

Research Brief on 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid (CAS: 2171907-49-4)

The compound 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid (CAS: 2171907-49-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and cyclohexylacetamido moiety, is being explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. Recent studies highlight its role as a versatile intermediate in the development of novel bioactive compounds.

One of the key areas of research involving this compound is its use in solid-phase peptide synthesis (SPPS). The Fmoc group is widely employed as a temporary protecting group for amino acids, and the unique structural features of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid make it particularly useful for the synthesis of complex peptides. Recent publications have demonstrated its efficacy in improving yield and purity during peptide chain elongation, thereby reducing side reactions and enhancing the overall efficiency of SPPS.

In addition to its applications in peptide synthesis, this compound has also been investigated for its potential in drug delivery systems. The cyclohexylacetamido moiety provides a hydrophobic scaffold that can be tailored to improve the pharmacokinetic properties of drug candidates. Studies have shown that derivatives of this compound can enhance cellular uptake and bioavailability, making them promising candidates for the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have facilitated the characterization and quality control of 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid. These techniques have been instrumental in ensuring the reproducibility and scalability of its synthesis, which is critical for its adoption in large-scale pharmaceutical production. Furthermore, computational modeling studies have provided insights into the molecular interactions and stability of this compound, aiding in the design of more effective derivatives.

Despite its promising applications, challenges remain in the optimization of synthetic routes and the reduction of production costs. Researchers are actively exploring greener and more sustainable methods for the synthesis of this compound, including the use of biocatalysts and flow chemistry. These efforts aim to address the environmental and economic concerns associated with traditional synthetic approaches while maintaining high yields and purity.

In conclusion, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-2-methylpropanoic acid (CAS: 2171907-49-4) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a subject of ongoing investigation, with the potential to contribute significantly to the development of novel therapeutics and drug delivery systems. Future research will likely focus on further optimizing its synthesis and expanding its applications in medicine and biotechnology.

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